

# A Technical Guide to 2,4-Dibromo-1-naphthol: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4-Dibromo-1-naphthol

Cat. No.: B1584389

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of **2,4-Dibromo-1-naphthol** (CAS No: 2050-49-9), a halogenated aromatic alcohol of significant interest in synthetic chemistry and drug discovery. The document details the compound's fundamental physicochemical and spectroscopic properties, offers a detailed, field-proven protocol for its synthesis via electrophilic bromination, and explores its potential as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical scaffold.

## Introduction

Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including beta-blockers, antidepressants, and novel anticancer compounds.<sup>[1][2]</sup> The strategic functionalization of the naphthalene ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. **2,4-Dibromo-1-naphthol**, a polyhalogenated derivative of 1-naphthol, represents a key building block in this context. The presence of two bromine atoms and a hydroxyl group provides three distinct points for chemical modification. The hydroxyl group is a powerful ortho-, para-director, activating the ring towards electrophilic substitution and leading specifically to substitution at the 2- and 4-positions. The resulting bromine atoms can subsequently be used in a variety of cross-coupling reactions or other transformations, making this compound a highly versatile precursor for creating diverse chemical libraries for biological screening.

## Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all chemical research. **2,4-Dibromo-1-naphthol** is a solid at room temperature with well-defined physical properties. Its identity and purity are typically confirmed through a combination of spectroscopic methods.

### Core Properties

The fundamental molecular and physical properties of **2,4-Dibromo-1-naphthol** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>6</sub> Br <sub>2</sub> O	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	301.96 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
CAS Number	2050-49-9	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	2,4-dibromonaphthalen-1-ol	<a href="#">[3]</a> <a href="#">[7]</a>
Melting Point	107-109 °C	
Boiling Point	357.0 ± 22.0 °C (Predicted)	
Appearance	Solid (typically off-white to tan)	

### Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint for the molecule.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the remaining four aromatic protons on the naphthalene core, with chemical shifts and coupling constants characteristic of the substitution pattern.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring system. The carbons bearing the bromine and hydroxyl groups will show characteristic shifts.

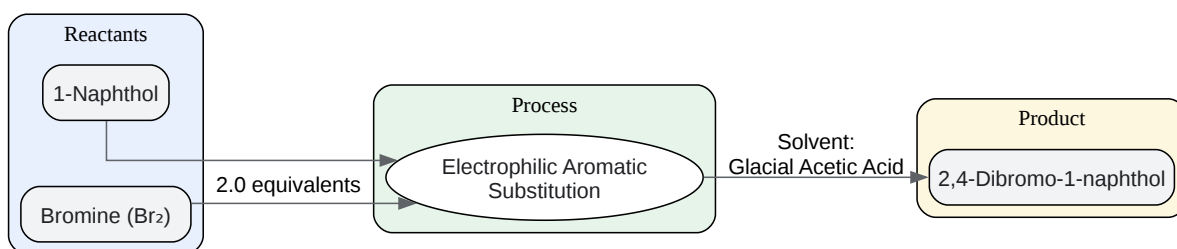
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ), with the molecular ion peak ( $\text{M}^+$ ) appearing around  $m/z$  300, 302, and 304.[6]
- **Infrared (IR) Spectroscopy:** The IR spectrum will feature a prominent broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the O-H stretching of the hydroxyl group, along with characteristic C-H and C=C aromatic stretching frequencies.

## Synthesis and Mechanism

The synthesis of **2,4-Dibromo-1-naphthol** is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of 1-naphthol is a potent activating group, directing incoming electrophiles to the ortho (position 2) and para (position 4) positions.

## Reaction Mechanism

The reaction proceeds via the attack of the electron-rich naphthalene ring on molecular bromine ( $\text{Br}_2$ ), which acts as the electrophile. The use of a polar protic solvent like glacial acetic acid facilitates the polarization of the Br-Br bond, enhancing its electrophilicity. The reaction forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity and yield the brominated product. Given the high activation of the ring, the reaction readily proceeds twice to yield the 2,4-dibromo product.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,4-Dibromo-1-naphthol**.

## Experimental Protocol: Synthesis of 2,4-Dibromo-1-naphthol

This protocol describes a representative procedure for the laboratory-scale synthesis of **2,4-Dibromo-1-naphthol**.

Disclaimer: This procedure involves hazardous chemicals. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

### Materials:

- 1-Naphthol (1.0 eq)
- Bromine (2.05 eq)
- Glacial Acetic Acid
- Sodium bisulfite ( $\text{NaHSO}_3$ ) solution, saturated
- Deionized Water
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, filter paper

### Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol (e.g., 10.0 g) in a minimal amount of glacial acetic acid (e.g., 100 mL).
- **Cooling:** Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is critical to control the reaction rate and minimize the formation of undesired byproducts.
- **Bromine Addition:** In a dropping funnel, prepare a solution of bromine (2.05 equivalents) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred 1-naphthol solution over 30-60 minutes. The reaction is exothermic; ensure the internal temperature does not rise above 10 °C. The solution will change color as hydrogen bromide (HBr) gas is evolved.

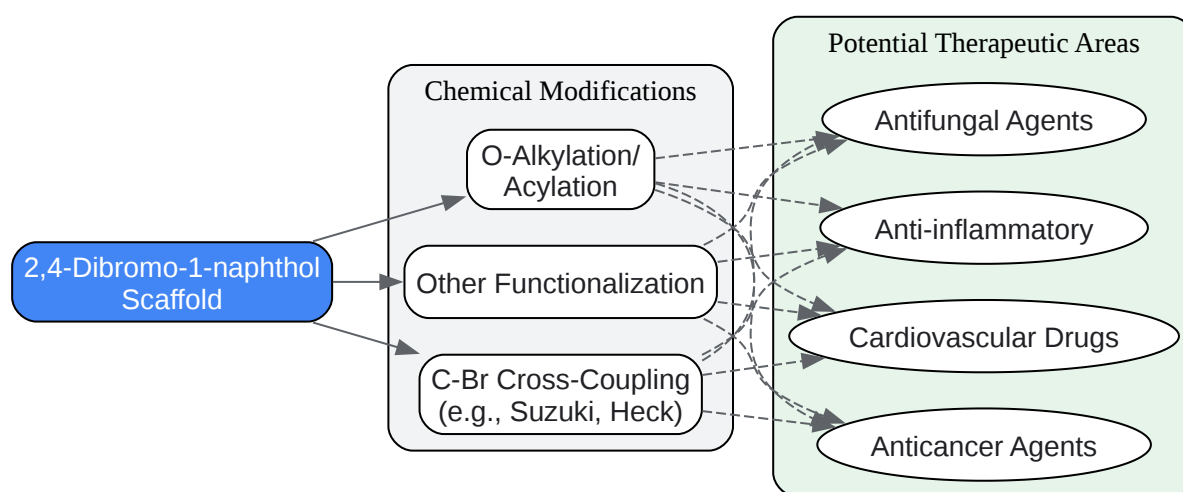
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
- **Quenching & Precipitation:** Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water (e.g., 500 mL) with vigorous stirring. The crude product will precipitate as a solid.
- **Workup:** To remove any unreacted bromine, add saturated sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless or the solid appears off-white/tan.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and salts.
- **Drying:** Dry the product, preferably in a vacuum oven at a low temperature (~50 °C) until a constant weight is achieved.
- **Validation (Purification & Characterization):**
  - **Recrystallization:** For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
  - **Characterization:** Confirm the identity and purity of the final product using melting point analysis, NMR spectroscopy, and/or mass spectrometry.

## Applications in Drug Development and Research

**2,4-Dibromo-1-naphthol** is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable scaffold for building more complex molecules. Its utility stems from the distinct reactivity of its functional groups.

- **Scaffold for Library Synthesis:** The hydroxyl group can be alkylated or acylated, while the two bromine atoms can be independently or simultaneously functionalized using modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of a large library of diverse compounds from a single, common intermediate for high-throughput screening.

- **Precursor to Bioactive Molecules:** Naphthol-based structures are integral to drugs like Propranolol (a beta-blocker) and have been investigated for a range of other biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] The dibromo-derivative provides a starting point for synthesizing novel analogues of these known drugs, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. Recent studies have highlighted the anticancer potential of complex naphthoquinone-naphthol derivatives, underscoring the value of this chemical class.



[Click to download full resolution via product page](#)

Caption: Role of **2,4-Dibromo-1-naphthol** in drug discovery.

## Safety and Handling

As a halogenated phenolic compound, **2,4-Dibromo-1-naphthol** requires careful handling.

- **GHS Hazard Statements:** According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]

- Precautions: Always handle this chemical in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

## Conclusion

**2,4-Dibromo-1-naphthol** is a foundational building block for advanced organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and valuable intermediate. The strategic positioning of its three functional groups provides chemists with a versatile platform for developing novel molecular architectures, driving the discovery of new therapeutic agents for a wide range of diseases. This guide provides the core technical knowledge required for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,4-Dibromo-1-naphthol [webbook.nist.gov]
- 5. 2,4-Dibromo-1-naphthol | C<sub>10</sub>H<sub>6</sub>Br<sub>2</sub>O | CID 94878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dibromo-1-naphthol [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [A Technical Guide to 2,4-Dibromo-1-naphthol: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584389#2-4-dibromo-1-naphthol-molecular-weight-and-formula>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)